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Compound of Interest

Compound Name: Art-IN-1

Cat. No.: B12406538 Get Quote

Application Notes and Protocols for ART-001 (Serabelisib)

A Selective PI3Kα Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "Art-IN-1" as specified in the query is not found in the scientific

literature. Based on the context of a selective kinase inhibitor for research applications, this

document provides information on ART-001, also known as Serabelisib, TAK-117, or MLN-

1117. It is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase

(PI3Kα).

Introduction
ART-001 (Serabelisib) is an orally bioavailable, selective inhibitor of the catalytic alpha isoform

of phosphoinositide 3-kinase (PI3Kα)[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling

cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this

pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α

catalytic subunit of PI3K), is implicated in various human cancers and vascular

malformations[3][4]. ART-001 has shown efficacy in preclinical models of PIK3CA-mutant

cancers and is under clinical investigation for the treatment of slow-flow vascular malformations

and advanced solid tumors[1][2][3][5].

These application notes provide guidelines for the dosage and administration of ART-001 in

both preclinical research settings and an overview of its clinical administration.
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Mechanism of Action
ART-001 selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors,

most notably the serine/threonine kinase Akt. The subsequent deactivation of the

PI3K/Akt/mTOR signaling pathway leads to decreased cell proliferation and induction of

apoptosis in cells dependent on this pathway for survival[1][6].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.chemietek.com/serabelisib--mln1117--ink1117--tak-117-details.aspx
https://www.selleckchem.com/products/tak-117-ink-1117-mln-1117.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3Kα

ART-001
(Serabelisib)

PIP2

 phosphorylates PTEN

 inhibits

PIP3

PDK1

Akt

 activates

mTORC1

 activates

Cell Survival

Cell Growth &
 Proliferation

 dephosphorylates

Click to download full resolution via product page

Figure 1. Simplified PI3K/Akt Signaling Pathway and the inhibitory action of ART-001.
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Data Presentation
In Vitro Potency

Target IC₅₀ Value Assay Type Reference

PI3Kα (p110α) 15 nM
Biochemical Kinase

Assay
[1][7]

PI3Kα (p110α) 21 nM
Biochemical Kinase

Assay
[6][8]

PI3Kβ (p110β)
>100-fold selective vs

α

Biochemical Kinase

Assay
[1][6]

PI3Kδ (p110δ)
>100-fold selective vs

α

Biochemical Kinase

Assay
[1][6]

PI3Kγ (p110γ)
>100-fold selective vs

α

Biochemical Kinase

Assay
[1][6]

mTOR
>100-fold selective vs

α

Biochemical Kinase

Assay
[1][6]

Preclinical In Vivo Dosage
Animal
Model

Dosage
Range

Administrat
ion Route

Dosing
Schedule

Application Reference

Mouse 30 - 60 mg/kg Oral Daily

Tumor

Growth

Inhibition

[7][8]

Mouse 120 mg/kg Oral Daily

TNP-specific

IgG3

reduction

[7][8]

Rat &

Monkey

Up to 50

mg/kg/day
Oral Daily

Toxicology

Studies
[6]

Clinical Dosage and Administration
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Study
Phase

Population Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Phase 1
Healthy Male

Adults

Single doses:

50-400 mg

Oral (dry

syrup)
Single Dose [2]

Phase 1
Healthy Male

Adults

Multiple

doses: 100

mg, 300 mg

Oral (dry

syrup)
Once Daily [2]

Phase 2

Patients with

Slow-Flow

Vascular

Malformation

s (≥2 years

old)

50 mg or 100

mg
Oral

Once Daily

for 24 weeks
[3]

Phase 1b

Patients with

Advanced

Solid Tumors

200 mg Oral

Days 2-4, 9-

11, 16-18,

23-25 of a

28-day cycle

(in

combination)

[9]

Pharmacokinetic Parameters (Human)
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Parameter Value/Observation Condition Reference

Tₘₐₓ (median) 3 - 4 hours
Repeated Doses (100

mg, 300 mg)
[2]

Food Effect
AUC ↓ 12%, Cₘₐₓ ↓

36%
High-fat meal [2]

Accumulation Ratio

(AUC)
1.9

100 mg once daily,

steady state at Day 5
[2]

Terminal Half-life (t₁/₂)
~11 hours (range 6-

14)
Single Dose [6]

Effect of pH

Plasma concentration

significantly reduced

with lansoprazole

Co-administration [10]
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Figure 2. Preclinical experimental workflow for evaluating a PI3K inhibitor like ART-001.
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In Vitro Protocols
This protocol is to determine the effect of ART-001 on the viability of cancer cell lines,

particularly those with known PIK3CA mutation status.

Materials:

ART-001 (Serabelisib)

DMSO (for stock solution)

Cancer cell lines (e.g., MCF7, T47D for PIK3CA-mutant; MDA-MB-468 for PTEN-null)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of

complete medium. Incubate overnight (37°C, 5% CO₂).

Compound Preparation: Prepare a 10 mM stock solution of ART-001 in DMSO. Create serial

dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

Include a vehicle control (DMSO only).

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the

desired concentrations of ART-001 or vehicle control.

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value.

This protocol assesses the ability of ART-001 to inhibit the phosphorylation of key downstream

targets of PI3K, such as Akt.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Cell Treatment and Lysis: Plate cells and treat with various concentrations of ART-001 (e.g.,

0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and

separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-

phospho-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g.,

1:2000 dilution) for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total

protein signal to determine the extent of inhibition. Re-probe the membrane for a loading

control like β-actin.

In Vivo Administration Protocol
This protocol provides a general guideline for an in vivo efficacy study using a mouse xenograft

model.

Materials:

ART-001 (Serabelisib)
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Vehicle for oral gavage (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Polysorbate 80)

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Tumor cells for implantation (e.g., PIK3CA-mutant cell line)

Calipers for tumor measurement

Oral gavage needles

Procedure:

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of

each mouse.

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x

Length x Width²).

Randomization: Once tumors reach the desired size, randomize mice into treatment groups

(e.g., Vehicle control, ART-001 30 mg/kg, ART-001 60 mg/kg).

Formulation Preparation: Prepare a suspension of ART-001 in the vehicle at the desired

concentrations.

Dosing: Administer the prepared formulation or vehicle to the mice via oral gavage once

daily. A typical administration volume is 0.1 mL per 10 g of mouse body weight.

Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout

the study.

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in

the control group reach a specified maximum size. Euthanize the animals and excise the

tumors for further analysis (e.g., Western blot, immunohistochemistry).

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth

inhibition.
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Formulation and Solubility
ART-001 has pH-dependent solubility, which has been associated with significant

pharmacokinetic variability in early clinical studies using capsule and tablet formulations[2]. To

address this, a dry syrup formulation was developed to improve solubility and reduce inter-

subject variability, particularly for pediatric use[2]. For preclinical in vivo studies, ART-001 can

be formulated as a suspension in vehicles such as 0.5% HPMC with 0.1% Tween 80. For in

vitro experiments, ART-001 is typically dissolved in DMSO to create a stock solution[6].

Safety Information
In clinical trials, ART-001 has been generally well-tolerated. The most frequent adverse event

observed is hyperglycemia, which is a known on-target effect of PI3Kα inhibition. These events

were typically mild to moderate and transient[2]. Other reported adverse events include

nausea, pharyngitis, headache, and increased serum creatinine at higher doses[2][11].

Researchers should handle ART-001 with appropriate personal protective equipment in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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